molecular formula C29H49Na2O5P B1599701 (+/-)-alpha-Tocopherol phosphate disodium salt CAS No. 60934-46-5

(+/-)-alpha-Tocopherol phosphate disodium salt

Cat. No.: B1599701
CAS No.: 60934-46-5
M. Wt: 554.6 g/mol
InChI Key: LPWACMVJQSCQOF-UHFFFAOYSA-L
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Description

(+/-)-alpha-Tocopherol phosphate disodium salt, also known as alpha-tocopherol phosphate disodium, is a water-soluble derivative of alpha-tocopherol (vitamin E). This compound is a natural analog of alpha-tocopherol and is found in biological tissues and fluids. It is known for its antioxidant properties and is used in various applications, including cosmetics and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

(+/-)-A-Tocopherol phosphate disodium plays a crucial role in biochemical reactions as an antioxidant. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which are involved in the detoxification of reactive oxygen species (ROS). By donating electrons, (+/-)-A-Tocopherol phosphate disodium neutralizes free radicals, thereby preventing oxidative damage to lipids, proteins, and DNA. This compound also interacts with various proteins and biomolecules, enhancing their stability and function under oxidative stress conditions .

Cellular Effects

(+/-)-A-Tocopherol phosphate disodium has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the Nrf2 pathway, which leads to the expression of antioxidant response elements (AREs) and enhances the cell’s defense mechanisms against oxidative stress. Additionally, (+/-)-A-Tocopherol phosphate disodium can inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .

Molecular Mechanism

The molecular mechanism of (+/-)-A-Tocopherol phosphate disodium involves its antioxidant activity and interaction with cellular components. At the molecular level, it binds to free radicals and neutralizes them, preventing oxidative damage. It also interacts with enzymes such as protein kinase C (PKC) and phospholipase A2, modulating their activity and influencing cellular signaling pathways. Furthermore, (+/-)-A-Tocopherol phosphate disodium can regulate gene expression by affecting transcription factors like Nrf2 and NF-κB, leading to increased production of antioxidant proteins and decreased inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (+/-)-A-Tocopherol phosphate disodium can change over time. Studies have shown that this compound is relatively stable under various conditions, but its antioxidant activity may decrease over prolonged periods. Degradation products may form, which could potentially affect cellular function. Long-term studies in vitro and in vivo have demonstrated that (+/-)-A-Tocopherol phosphate disodium can maintain cellular health and function by continuously neutralizing ROS and supporting antioxidant defenses .

Dosage Effects in Animal Models

The effects of (+/-)-A-Tocopherol phosphate disodium vary with different dosages in animal models. At low to moderate doses, it has been shown to provide significant antioxidant protection and improve overall health. At high doses, there may be threshold effects, including potential toxicity and adverse effects such as gastrointestinal disturbances and liver damage. It is crucial to determine the optimal dosage to maximize the benefits while minimizing any harmful effects .

Metabolic Pathways

(+/-)-A-Tocopherol phosphate disodium is involved in several metabolic pathways, including those related to antioxidant defense and lipid metabolism. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds. This interaction can influence metabolic flux and alter metabolite levels, contributing to the overall antioxidant capacity of the cell .

Transport and Distribution

Within cells and tissues, (+/-)-A-Tocopherol phosphate disodium is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via lipoprotein receptors and transported to various cellular compartments. The compound’s distribution is influenced by its interaction with transport proteins such as tocopherol-associated proteins, which facilitate its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of (+/-)-A-Tocopherol phosphate disodium is critical for its activity and function. It is primarily localized in the cell membrane, where it can effectively neutralize lipid peroxides and protect membrane integrity. Additionally, it may be found in other organelles such as mitochondria and the endoplasmic reticulum, where it helps maintain redox balance and supports cellular metabolism. Targeting signals and post-translational modifications may direct (+/-)-A-Tocopherol phosphate disodium to specific compartments, enhancing its protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-alpha-Tocopherol phosphate disodium salt typically involves the esterification of alpha-tocopherol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(+/-)-alpha-Tocopherol phosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(+/-)-alpha-Tocopherol phosphate disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and analytical procedures.

    Biology: Acts as an antioxidant in biological studies, protecting cells from oxidative damage.

    Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.

    Industry: Used in cosmetics for its skin-conditioning and antioxidant properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-alpha-Tocopherol phosphate disodium salt is unique due to its water solubility, which allows it to be used in aqueous formulations. This property makes it more versatile compared to lipid-soluble alpha-tocopherol and its derivatives .

Properties

IUPAC Name

disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2/t21-,22-,29-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWACMVJQSCQOF-RQGAJXLPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49Na2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60934-46-5, 90940-45-7
Record name Disodium alpha-tocopheryl phosphate, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060934465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, 6-(dihydrogen phosphate), sodium salt (1:2), (2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM .ALPHA.-TOCOPHERYL PHOSPHATE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D2U5UV9RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DISODIUM ALPHA-TOCOPHERYL PHOSPHATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC9LRM4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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